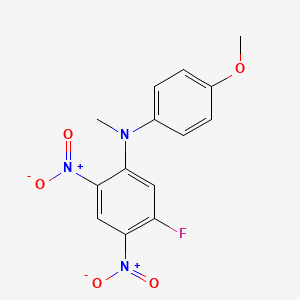
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is an organic compound that belongs to the class of diamines. Diamines are compounds containing two amino groups, which can participate in various chemical reactions and have diverse applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine typically involves the reaction of 2,2-diphenylethylamine with 2-methylbutan-2-ylamine in the presence of a suitable catalyst. The reaction conditions may include:
Temperature: The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Solvent: Common solvents used in the synthesis include ethanol, methanol, or other polar solvents.
Catalyst: Acidic or basic catalysts may be used to promote the reaction.
Industrial Production Methods
In an industrial setting, the production of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques such as distillation or chromatography may be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or other oxidation products.
Reduction: Reduction reactions may lead to the formation of secondary or tertiary amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reducing Agents: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution Reagents: Halogenated compounds or other electrophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: May be used in the study of enzyme interactions or as a ligand in biochemical assays.
Industry: Utilized in the production of polymers, resins, or other industrial chemicals.
Mechanism of Action
The mechanism of action of N1-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds or coordinate with metal ions, influencing various biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylpropyl)ethane-1,2-diamine
- N~1~-(2,2-Diphenylethyl)-N~2~-(2-ethylbutan-2-yl)ethane-1,2-diamine
Uniqueness
N~1~-(2,2-Diphenylethyl)-N~2~-(2-methylbutan-2-yl)ethane-1,2-diamine is unique due to its specific structural features, such as the presence of both 2,2-diphenylethyl and 2-methylbutan-2-yl groups. These structural elements may confer distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Properties
CAS No. |
627520-23-4 |
|---|---|
Molecular Formula |
C21H30N2 |
Molecular Weight |
310.5 g/mol |
IUPAC Name |
N-(2,2-diphenylethyl)-N'-(2-methylbutan-2-yl)ethane-1,2-diamine |
InChI |
InChI=1S/C21H30N2/c1-4-21(2,3)23-16-15-22-17-20(18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-14,20,22-23H,4,15-17H2,1-3H3 |
InChI Key |
HXAYSZFCAQPYLQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)NCCNCC(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


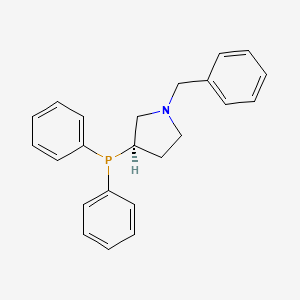

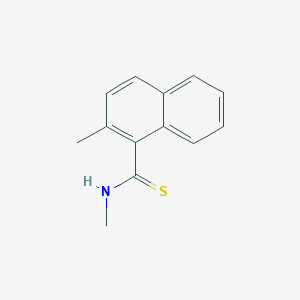
![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)

![3-[Bis(trifluoromethanesulfonyl)methyl]-1,2,4,5-tetrafluorobenzene](/img/structure/B14240162.png)
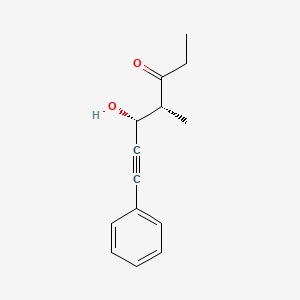
![1H-Indole-3-carboxaldehyde, 5-butyl-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B14240167.png)
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)

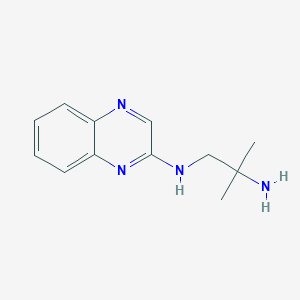
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
